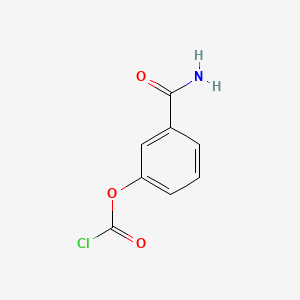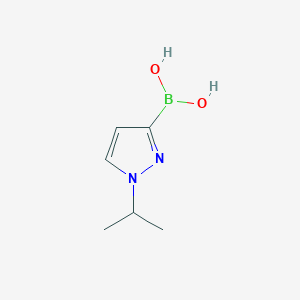![molecular formula C6H10O B13564617 1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one](/img/structure/B13564617.png)
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one is an organic compound with the molecular formula C7H12O It is a cyclopropyl ketone derivative, characterized by a cyclopropane ring substituted with a methyl group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one typically involves the cyclopropanation of an appropriate alkene precursor followed by oxidation. One common method is the reaction of 2-methylcyclopropanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone . The reaction is usually carried out under mild conditions to prevent over-oxidation and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: 2-methylcyclopropylmethanol.
Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropyl ketones.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one involves its interaction with various molecular targets. The compound’s cyclopropyl ring can undergo ring-opening reactions, which can be catalyzed by enzymes or other catalysts. These reactions can lead to the formation of reactive intermediates that can interact with biological molecules, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(1R,2S)-2-ethylcyclopropyl]ethan-1-one: Similar structure but with an ethyl group instead of a methyl group.
1-[(1R,2S)-2-fluorocyclopropyl]ethan-1-one: Contains a fluorine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group on the cyclopropane ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H10O |
|---|---|
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
1-[(1R,2S)-2-methylcyclopropyl]ethanone |
InChI |
InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6+/m0/s1 |
InChI-Schlüssel |
CSEAGYCTZLEZON-UJURSFKZSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]1C(=O)C |
Kanonische SMILES |
CC1CC1C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butylN-(3-{[(tert-butoxy)carbonyl]amino}-2-(fluorosulfonyl)propyl)carbamate](/img/structure/B13564543.png)
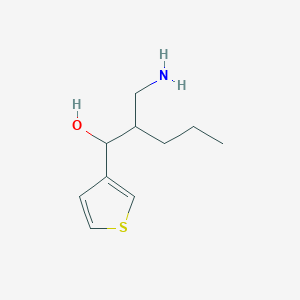

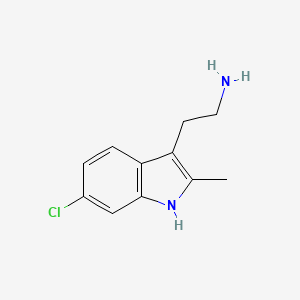
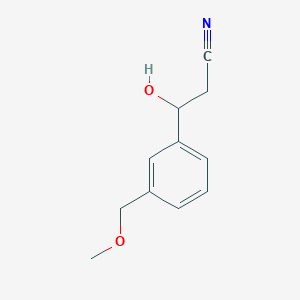
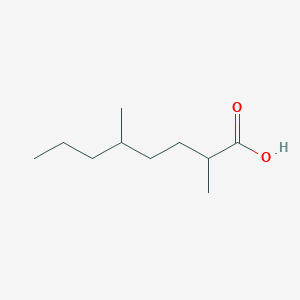
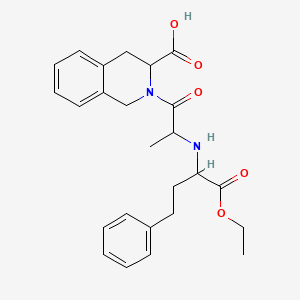
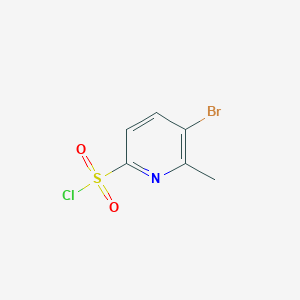
![2-Amino-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}propanoic acid](/img/structure/B13564600.png)
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
![1-[(Tert-butoxy)carbonyl]-2-(methoxymethyl)azetidine-2-carboxylicacid](/img/structure/B13564610.png)
